molecular formula C16H14O2 B14469411 2(3H)-Furanone, dihydro-4,5-diphenyl-, cis- CAS No. 69573-46-2

2(3H)-Furanone, dihydro-4,5-diphenyl-, cis-

Cat. No.: B14469411
CAS No.: 69573-46-2
M. Wt: 238.28 g/mol
InChI Key: HSIFUOWGIIPHFW-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Furanone, dihydro-4,5-diphenyl-, cis- is a chemical compound belonging to the class of lactones. Lactones are cyclic esters that are formed from the corresponding hydroxy acids. This compound is characterized by the presence of a furanone ring, which is a five-membered lactone ring, and two phenyl groups attached to the 4 and 5 positions of the ring. The “cis-” configuration indicates that the two phenyl groups are on the same side of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-4,5-diphenyl-, cis- can be achieved through several synthetic routes. One common method involves the cyclization of the corresponding hydroxy acid. The reaction typically requires acidic conditions to promote the formation of the lactone ring. For example, the hydroxy acid can be treated with a strong acid such as sulfuric acid or hydrochloric acid to induce cyclization.

Industrial Production Methods: In an industrial setting, the production of 2(3H)-Furanone, dihydro-4,5-diphenyl-, cis- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and concentration can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: 2(3H)-Furanone, dihydro-4,5-diphenyl-, cis- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding dihydrofuranone. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can be used to introduce substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydrofuranone.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2(3H)-Furanone, dihydro-4,5-diphenyl-, cis- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-4,5-diphenyl-, cis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    2(3H)-Furanone, dihydro-4,5-diphenyl-, trans-: The trans- isomer has the phenyl groups on opposite sides of the ring, leading to different chemical and physical properties.

    2(3H)-Furanone, dihydro-4-phenyl-: This compound has only one phenyl group attached to the furanone ring.

    2(3H)-Furanone, dihydro-5-phenyl-: Similar to the previous compound, but with the phenyl group attached to a different position on the ring.

Uniqueness: The cis- configuration of 2(3H)-Furanone, dihydro-4,5-diphenyl- gives it unique stereochemical properties that can influence its reactivity and interactions with other molecules. This configuration can lead to different biological activities and chemical behaviors compared to its trans- isomer and other similar compounds.

Properties

CAS No.

69573-46-2

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(4S,5S)-4,5-diphenyloxolan-2-one

InChI

InChI=1S/C16H14O2/c17-15-11-14(12-7-3-1-4-8-12)16(18-15)13-9-5-2-6-10-13/h1-10,14,16H,11H2/t14-,16+/m0/s1

InChI Key

HSIFUOWGIIPHFW-GOEBONIOSA-N

Isomeric SMILES

C1[C@H]([C@H](OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.